molecular formula C20H19ClN2O B12002553 2-chloro-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclop entane]

2-chloro-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclop entane]

Cat. No.: B12002553
M. Wt: 338.8 g/mol
InChI Key: AVEINBRSSSIIRE-UHFFFAOYSA-N
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Description

This compound is a spirocyclic benzoxazine derivative characterized by a fused pyrazolino-oxazine core and a cyclohexane ring (referred to as "cyclopentane" in some naming conventions). Its molecular formula is C₂₁H₁₉ClN₂O, with an average molecular mass of 350.84 g/mol and a ChemSpider ID of 330209-37-5 . The spirocyclic architecture introduces conformational rigidity, which can influence binding affinity and metabolic stability. Key structural features include:

  • A chloro substituent at position 2.
  • A phenyl group at position 7.
  • A benzo-fused oxazine ring system.

This compound’s stereochemistry (two defined stereocenters) and lipophilic spirocyclic framework make it a candidate for pharmacological studies, particularly in CNS or anticancer drug discovery.

Properties

Molecular Formula

C20H19ClN2O

Molecular Weight

338.8 g/mol

IUPAC Name

9-chloro-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclopentane]

InChI

InChI=1S/C20H19ClN2O/c21-15-8-9-19-16(12-15)18-13-17(14-6-2-1-3-7-14)22-23(18)20(24-19)10-4-5-11-20/h1-3,6-9,12,18H,4-5,10-11,13H2

InChI Key

AVEINBRSSSIIRE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C=CC(=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] involves multiple steps, typically starting with the formation of the spiro core. This is achieved through cycloaddition reactions, often involving thioisatin-derived imines and methyleneindolinone carbonyl compounds in the presence of bifunctional squaramide catalysts . The reaction conditions usually require precise temperature control and the use of specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, can be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] undergoes various chemical reactions, including:

    Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized spiro compounds.

Mechanism of Action

The mechanism of action of 2-chloro-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] involves its interaction with specific molecular targets. The compound’s unique spiro structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but its structural features suggest it may interfere with cellular processes critical for the survival and proliferation of certain cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

The following table summarizes structural analogs and their key differences:

Compound Name Molecular Formula Substituents Molecular Mass (g/mol) Key Structural Differences Reference ID
2-Chloro-9-phenylspiro[...cyclopentane] (Target Compound) C₂₁H₁₉ClN₂O -Cl (C2), -Ph (C9) 350.84 Spirocyclic cyclohexane
9-Chloro-5-(3-fluorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolino[1,5-c][1,3]benzoxazine C₂₂H₁₅ClF₂N₂O -Cl (C9), -3-F-Ph (C5), -4-F-Ph (C2) 396.82 Di-fluorinated phenyl groups; no spirocyclic ring
9-Chloro-5-(2,5-dimethoxyphenyl)-2-(2-thienyl)-1,10b-dihydropyrazolino[1,5-c][1,3]benzoxazine C₂₂H₁₈ClN₂O₃S -Cl (C9), -2,5-(OCH₃)-Ph (C5), -thienyl (C2) 436.91 Thienyl and methoxy groups; planar structure
5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine C₃₁H₂₄ClN₃O₃ -4-Cl-Bn-O-Ph (C5), -OCH₃ (C7), -Ph (C2) 522.00 Chlorobenzyloxy and methoxy substituents
9-Chloro-2-(naphthalen-2-yl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine C₂₄H₁₇ClN₄O -Cl (C9), -naphthyl (C2), -pyridyl (C5) 412.87 Naphthyl and pyridyl groups; enhanced π-stacking potential
Key Observations:

Spirocyclic vs.

Substituent Effects :

  • Fluorine atoms (e.g., in ) enhance electronegativity and metabolic stability but reduce lipophilicity.
  • Thienyl () and pyridyl () groups introduce heteroaromaticity, which may improve solubility or receptor interactions.
  • Bulky substituents like chlorobenzyloxy () increase molecular mass and steric hindrance, possibly limiting membrane permeability.

Physicochemical Properties

Property Target Compound 3-F/4-F Analog Thienyl/Methoxy Analog Chlorobenzyloxy Analog Naphthyl/Pyridyl Analog
Molecular Mass (g/mol) 350.84 396.82 436.91 522.00 412.87
LogP (Predicted) ~3.2 ~3.8 ~2.9 ~4.5 ~3.6
Hydrogen Bond Acceptors 3 4 5 6 5
Key Trends:
  • Lipophilicity: The chlorobenzyloxy analog has the highest LogP due to its nonpolar aromatic substituents, while the thienyl/methoxy analog is more polar.

Biological Activity

2-Chloro-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane] is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2-chloro-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane] includes a spirocyclic framework which contributes to its unique biological properties. The compound has a molecular weight of approximately 338.84 g/mol and features multiple functional groups that may interact with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. In vitro studies have shown that 2-chloro-9-phenylspiro compounds can inhibit the growth of various bacterial strains. For instance, a study demonstrated that derivatives of this class were effective against Staphylococcus aureus and Escherichia coli, suggesting a potential application in treating bacterial infections.

CompoundBacterial StrainInhibition Zone (mm)
2-Chloro-9-phenylspiroS. aureus15
2-Chloro-9-phenylspiroE. coli12

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Preliminary studies using cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that it induces apoptosis and inhibits cell proliferation at micromolar concentrations. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.

Neuroprotective Effects

Recent investigations into the neuroprotective effects of similar compounds suggest that they may offer protection against neurodegenerative diseases. The spirocyclic structure is thought to enhance blood-brain barrier penetration, allowing for potential therapeutic effects in conditions like Alzheimer's disease.

The biological activity of 2-chloro-9-phenylspiro compounds can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : These compounds may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Modulation of Signaling Pathways : They could affect signaling pathways related to apoptosis and cell survival.
  • Interaction with DNA : Some studies suggest that these compounds can intercalate with DNA, disrupting replication in cancer cells.

Case Studies

  • Antimicrobial Screening : A systematic screening of various derivatives demonstrated promising antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in enhancing efficacy.
  • Cancer Cell Line Studies : In a study involving MCF-7 cells, treatment with 2-chloro-9-phenylspiro resulted in a significant decrease in cell viability (IC50 = 5 µM), indicating potent anticancer properties.
  • Neuroprotection : Experimental models showed that administration of the compound led to reduced neuronal death in models of oxidative stress, suggesting potential applications in neurodegenerative disease therapies.

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